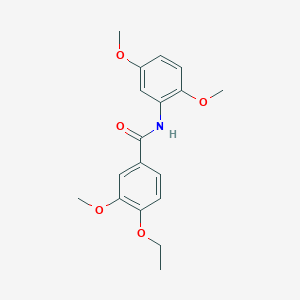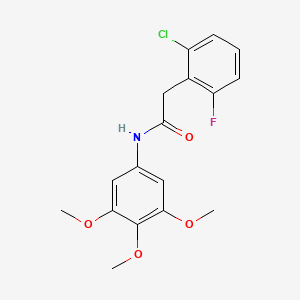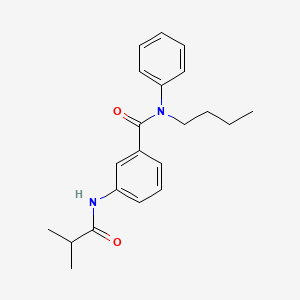
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride
Descripción general
Descripción
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride, also known as IMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. IMP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the central nervous system. In
Aplicaciones Científicas De Investigación
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been studied for its potential applications in various medical research fields, including psychiatry, neurology, and addiction. TAAR1 has been implicated in the modulation of dopamine and serotonin neurotransmission, which are involved in reward processing and mood regulation. Therefore, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been explored as a potential treatment for depression, schizophrenia, and drug addiction.
Mecanismo De Acción
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride selectively binds to TAAR1, leading to the activation of intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, in various brain regions, such as the prefrontal cortex, striatum, and hippocampus.
Biochemical and Physiological Effects
Studies have shown that N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride administration can modulate dopamine and serotonin neurotransmission in animal models and humans. N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are regions involved in reward processing and motivation. Additionally, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been shown to increase serotonin release in the hippocampus, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of dopamine and serotonin neurotransmission. Additionally, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has a long half-life, which allows for sustained effects on neurotransmitter release. However, one limitation of using N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride is its potential off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
Future research directions for N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride include exploring its potential therapeutic applications in various psychiatric and neurological disorders, such as depression, schizophrenia, and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride on neurotransmitter release and to identify potential off-target effects. Furthermore, the development of more selective and potent TAAR1 agonists may provide new insights into the role of TAAR1 in brain function and behavior.
Propiedades
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-9-12-6-7-13(17-11(3)4)14(8-12)16-5;/h6-8,10-11,15H,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQPGPDUWFPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC(C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)
![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]-4-methylpiperazine](/img/structure/B4387907.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4387925.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)

![N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B4387935.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4387940.png)
![(1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4387946.png)
![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)
![3-(2-isopropoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4387957.png)
![N-[1-allyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B4387969.png)

